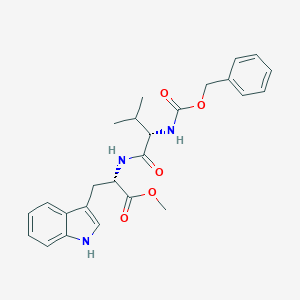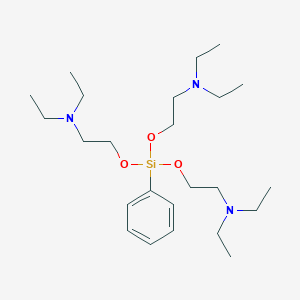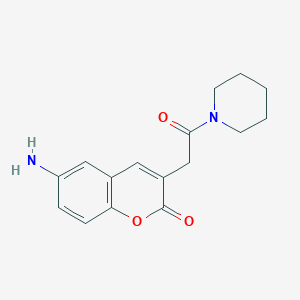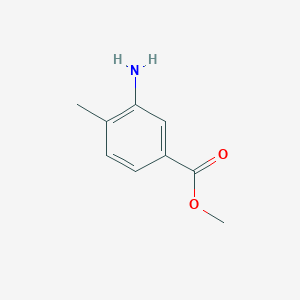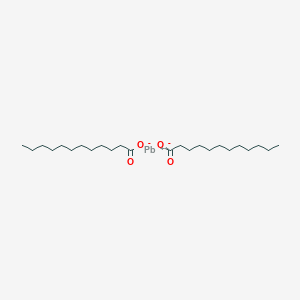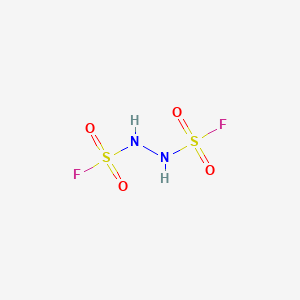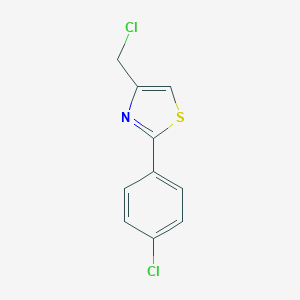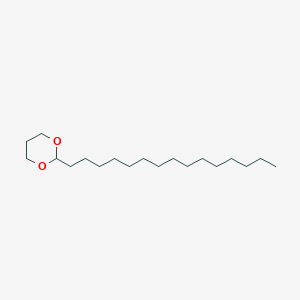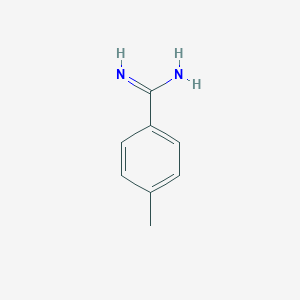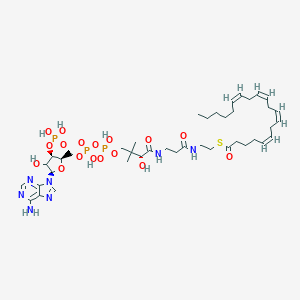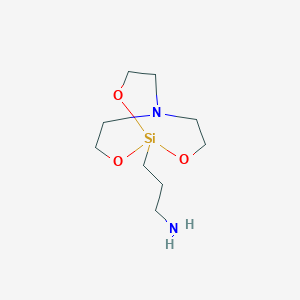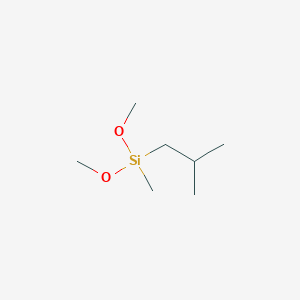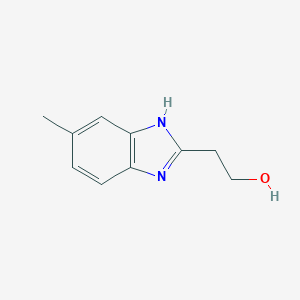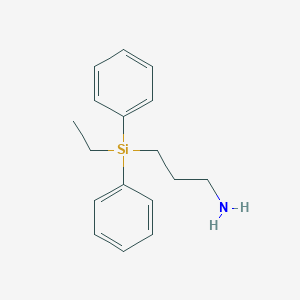
Propylamine, 3-(diphenylethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propylamine, 3-(diphenylethylsilyl)- is a chemical compound that is commonly used in scientific research. It is a silane derivative that is used in the synthesis of other compounds and has various applications in the field of chemistry.
Mecanismo De Acción
The mechanism of action of Propylamine, 3-(diphenylethylsilyl)- is not well understood. However, it is believed to act as a nucleophile in organic synthesis reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Propylamine, 3-(diphenylethylsilyl)-. However, it is considered to be a relatively safe compound with low toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propylamine, 3-(diphenylethylsilyl)- has several advantages for lab experiments. It is a versatile compound that can be used in a variety of organic synthesis reactions. It is also relatively easy to handle and store. However, it has some limitations, such as its limited solubility in some solvents.
Direcciones Futuras
There are several future directions for the use of Propylamine, 3-(diphenylethylsilyl)- in scientific research. One potential area of research is the development of new synthetic methods using this compound. Another area of research is the use of Propylamine, 3-(diphenylethylsilyl)- in the production of new pharmaceuticals and agrochemicals. Additionally, more research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of this compound.
In conclusion, Propylamine, 3-(diphenylethylsilyl)- is a versatile compound with various scientific research applications. It is commonly used in the synthesis of other compounds and has potential for the development of new pharmaceuticals and agrochemicals. While there is limited information available on its biochemical and physiological effects, it is considered to be a relatively safe compound with low toxicity. Further research is needed to fully understand the potential of this compound in scientific research.
Métodos De Síntesis
Propylamine, 3-(diphenylethylsilyl)- is synthesized through the reaction of diphenylethyl chloride with propylamine in the presence of a base. The resulting compound is then treated with chlorotrimethylsilane to obtain Propylamine, 3-(diphenylethylsilyl)-.
Aplicaciones Científicas De Investigación
Propylamine, 3-(diphenylethylsilyl)- has various scientific research applications. It is commonly used in the synthesis of other compounds, such as chiral ligands and catalysts. It is also used in the production of pharmaceuticals and agrochemicals. In addition, it is used as a reagent in organic synthesis reactions.
Propiedades
Número CAS |
18057-40-4 |
|---|---|
Nombre del producto |
Propylamine, 3-(diphenylethylsilyl)- |
Fórmula molecular |
C17H23NSi |
Peso molecular |
269.46 g/mol |
Nombre IUPAC |
3-[ethyl(diphenyl)silyl]propan-1-amine |
InChI |
InChI=1S/C17H23NSi/c1-2-19(15-9-14-18,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13H,2,9,14-15,18H2,1H3 |
Clave InChI |
JGDYBPWSOIOIKW-UHFFFAOYSA-N |
SMILES |
CC[Si](CCCN)(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
CC[Si](CCCN)(C1=CC=CC=C1)C2=CC=CC=C2 |
Otros números CAS |
18057-40-4 |
Sinónimos |
3-(Ethyldiphenylsilyl)propylamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol](/img/structure/B96919.png)
